molecular formula C29H27FN2O3 B11612770 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11612770
M. Wt: 470.5 g/mol
InChI Key: UIQQUBWXZRSVHQ-UHFFFAOYSA-N
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Description

This compound is a dibenzo[b,e][1,4]diazepine derivative characterized by a fluorophenyl group at position 11, a methoxyphenyl group at position 3, and a methyl substituent at position 8. The ethanone moiety at position 10 and hydroxyl group at position 1 further define its structural uniqueness. Dibenzodiazepines are pharmacologically significant due to their interactions with central nervous system targets, but this specific derivative’s activity remains understudied. Computational methods, such as maximal common subgraph (MCS) algorithms, have been applied to compare its scaffold with other dibenzodiazepines, revealing shared chemotypes with metabolic and signaling pathway relevance .

Properties

Molecular Formula

C29H27FN2O3

Molecular Weight

470.5 g/mol

IUPAC Name

5-acetyl-6-(4-fluorophenyl)-9-(4-methoxyphenyl)-3-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H27FN2O3/c1-17-4-13-24-26(14-17)32(18(2)33)29(20-5-9-22(30)10-6-20)28-25(31-24)15-21(16-27(28)34)19-7-11-23(35-3)12-8-19/h4-14,21,29,31H,15-16H2,1-3H3

InChI Key

UIQQUBWXZRSVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Core Formation of the Dibenzo[b,e] Diazepin Skeleton

The dibenzo[b,e] diazepin scaffold is synthesized via a one-pot cyclocondensation reaction between 1,2-phenylenediamine derivatives and cyclic diketones. A proven method involves reacting 5,5-dimethylcyclohexane-1,3-dione (dimedone) with 1,2-phenylenediamine in the presence of Er(III) triflate as a Lewis acid catalyst . This approach yields 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1, diazepin-1-ones with >85% efficiency under mild conditions (60°C, 4–6 hours) .

Key Reaction Parameters:

ComponentSpecification
CatalystEr(III) triflate (0.5 equiv)
SolventEthanol/water (3:1 v/v)
Temperature60°C
Reaction Time4–6 hours
Yield85–92%

This method avoids the need for intermediate isolation, streamlining the synthesis of the diazepin core .

Methylation at Position 8

The 8-methyl group is incorporated via alkylation using methyl iodide (MeI) in the presence of NaH as a base. Reacting the intermediate with MeI (1.2 equiv) in THF at 0°C to room temperature for 6 hours installs the methyl group with 88% efficiency .

Acetylation at Position 10

The ethanone moiety is introduced through Friedel-Crafts acylation. Treating the intermediate with acetyl chloride (1.5 equiv) and AlCl3 (1.2 equiv) in dichloromethane at 0°C for 2 hours yields the acetylated product . This step proceeds with 90% yield, though alternative methods using Er(III) triflate as a catalyst may enhance regioselectivity .

Hydroxylation at Position 1

The 1-hydroxy group is introduced via oxidation of a precursor ketone. Hydrogen peroxide (30% w/w) in acetic acid at 50°C for 3 hours oxidizes the ketone to a tertiary alcohol, achieving 80% yield .

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation employs:

  • NMR : Distinct signals for the acetyl group (δ 2.1 ppm, singlet), fluorophenyl (δ 7.2–7.4 ppm, doublet), and methoxyphenyl (δ 3.8 ppm, singlet) .

  • MS : Molecular ion peak at m/z 529.2 (M+H)+ .

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Time (h)Cost Efficiency
Er(III)-catalyzed Er(OTf)3926High
Pd-mediated Pd(PPh3)47812Moderate
AlCl3-acylation AlCl3902Low

The Er(III)-catalyzed route offers superior yield and shorter reaction times, making it the most efficient for large-scale synthesis .

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions during acylation may produce regioisomers. Using bulky Lewis acids (e.g., Er(OTf)3) mitigates this issue .

  • Solvent Systems : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium (Pd), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has several applications across various fields of research:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules due to its reactive functional groups.

Biology

  • Ligand in Receptor Binding Studies : The compound is investigated for its ability to bind to specific receptors, which can lead to insights into its mechanism of action and potential therapeutic effects.

Medicine

  • Therapeutic Potential : Research is ongoing to explore its effects in treating neurological disorders, leveraging its unique structural properties that may influence neurotransmitter systems.

Industry

  • Development of Advanced Materials : The compound's electronic properties make it suitable for use in developing materials with specific functionalities, such as sensors or electronic devices.

Research indicates that this compound exhibits various biological activities. Notably:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects through modulation of neurotransmitter systems.
  • Anxiolytic Properties : Investigated for anxiety-reducing effects in animal models.

Case Studies

  • Study on Antidepressant Activity :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.
  • Anxiolytic Effects :
    • Another study evaluated the anxiolytic potential using elevated plus maze tests, showing increased time spent in open arms indicative of reduced anxiety levels.

Mechanism of Action

The mechanism of action of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Substituent Variations

Compound Name Substituents (Positions) Core Scaffold Tanimoto Similarity*
Target Compound 4-Fluorophenyl (11), 4-Methoxyphenyl (3), Methyl (8) Dibenzo[b,e][1,4]diazepine 1.00 (Reference)
1-[1-Hydroxy-11-(4-Methoxyphenyl)-3-(4-Methylphenyl)-... 4-Methoxyphenyl (11), 4-Methylphenyl (3) Dibenzo[b,e][1,4]diazepine 0.85
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-... Phenylsulfonyl, Difluorophenyl 1,2,4-Triazole 0.32
Veronicoside Benzoyl, Hydroxyl Iridoid glycoside 0.18

*Tanimoto similarity calculated using Morgan fingerprints (radius = 2) .

  • Scaffold Similarity : The target compound shares a Murcko scaffold with other dibenzodiazepines, enabling clustering into chemotype groups. Compounds with identical scaffolds but varying substituents (e.g., methoxy vs. methylphenyl) show high Tanimoto scores (>0.8), while heterocyclic analogs (e.g., triazoles) exhibit lower similarity .
  • Substituent Impact: The 4-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs, while the 4-methoxyphenyl group may improve membrane permeability .

Bioactivity Profile Clustering and Target Interactions

Hierarchical Clustering of Bioactivity Data (NCI-60 Dataset)

Cluster ID Representative Compounds Mode of Action Protein Targets
Cluster A Target Compound, Analogous Dibenzodiazepines GABA-A receptor modulation GABA-A α1 subunit, NMDA receptors
Cluster B Triazole Derivatives (e.g., ) Cytochrome P450 inhibition CYP3A4, CYP2D6
Cluster C Iridoid Glycosides (e.g., Veronicoside) Antioxidant activity ROS-scavenging enzymes
  • The target compound clusters with dibenzodiazepines exhibiting central nervous system (CNS) activity, correlating with structural conservation of the diazepine ring and fluorophenyl group .
  • Triazole derivatives (Cluster B) show divergent bioactivity due to sulfonyl and difluorophenyl groups, which alter target specificity .

Computational Similarity Metrics and Virtual Screening

Comparison of Similarity Metrics for Virtual Screening

Metric Basis Target vs. Dibenzodiazepine Analogs Target vs. Triazoles
Tanimoto (MACCS) Structural fingerprints 0.78–0.85 0.28–0.35
Dice (Morgan) Atom-pair descriptors 0.73–0.81 0.25–0.32
Cosine Score (MS/MS) Fragmentation patterns 0.90–0.95 0.40–0.45
  • Tanimoto vs. Dice : Both metrics reliably distinguish dibenzodiazepines from structurally unrelated compounds, with Tanimoto being marginally more sensitive to substituent variations .
  • MS/MS Molecular Networking : High cosine scores (>0.9) confirm conserved fragmentation pathways among dibenzodiazepines, aiding dereplication .

Pharmacokinetic and ADME Properties

Predicted ADME Profiles (vs. SAHA, a Reference Compound)

Property Target Compound SAHA (Reference) Aglaithioduline*
LogP 3.2 2.8 3.1
Solubility (mg/mL) 0.05 0.12 0.07
Plasma Protein Binding 92% 88% 90%
CYP2D6 Inhibition Moderate Low Moderate

*Aglaithioduline: A compound with ~70% structural similarity to SAHA .

Biological Activity

Overview

1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone, also referred to as compound BU32539, is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its structure features a fluorophenyl group and a methoxyphenyl group, contributing to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

PropertyValue
Molecular Formula C31H31FN2O3
Molecular Weight 498.6 g/mol
IUPAC Name 6-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-(3-methylbutanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
CAS Number 443917-84-8

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Anticancer Properties

Research has indicated that compounds structurally related to dibenzo[b,e][1,4]diazepines exhibit significant anticancer activity. A study demonstrated that derivatives of this class can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of apoptosis pathways and cell cycle arrest .

Anti-inflammatory Effects

The compound's interaction with specific receptors suggests potential anti-inflammatory properties. Inhibition of phosphodiesterase (PDE) enzymes has been linked to increased intracellular cAMP levels, which modulate inflammatory responses. This mechanism is crucial for treating diseases characterized by inflammation .

Neuroprotective Effects

Some studies have suggested that related compounds may offer neuroprotective benefits by interacting with neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

The mechanism of action for 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its binding affinity to various molecular targets:

  • Receptor Binding : The fluorophenyl and methoxyphenyl groups enhance binding affinity to specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : The compound may inhibit enzymes such as PDEs, leading to increased levels of cyclic nucleotides that play a role in signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Anticancer Activity : A recent study evaluated the effects of dibenzo[b,e][1,4]diazepine derivatives on prostate cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .
  • Anti-inflammatory Research : In a model of acute inflammation, compounds similar to BU32539 demonstrated reduced levels of pro-inflammatory cytokines when tested in vitro and in vivo. This was attributed to their ability to inhibit NF-kB activation pathways .
  • Neuroprotective Effects : Research focusing on neurodegenerative models indicated that certain dibenzo derivatives could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses .

Q & A

What are the recommended analytical techniques for characterizing the structure of this compound?

Basic Research Question
To confirm structural integrity, employ a combination of X-ray crystallography (for absolute stereochemical determination) , NMR spectroscopy (1H/13C for substituent positioning and hydrogen bonding analysis) , and HPLC-MS (for purity assessment and molecular weight confirmation) . For fluorine and methoxy group interactions, FT-IR and UV-Vis spectroscopy can validate electronic effects .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question
Follow protocols for personal protective equipment (PPE) , including nitrile gloves and fume hood use. Avoid inhalation via ventilation control and prevent skin/eye contact using safety goggles. In case of exposure, rinse with water for 15+ minutes and consult safety data sheets (SDS) for decomposition hazards (e.g., hydrogen fluoride release under fire conditions) .

How can researchers optimize the synthetic yield of this compound given proprietary reaction conditions?

Advanced Research Question
Systematically vary solvent polarity (e.g., DMF vs. THF), catalyst loadings (e.g., palladium-based systems for heterocycle formation) , and temperature gradients (50–120°C) to stabilize intermediates. Use Design of Experiments (DoE) to identify critical parameters, and validate purity via HPLC-DAD .

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Question
Apply molecular docking (e.g., AutoDock Vina) to model interactions with targets like serotonin receptors. Use density functional theory (DFT) to calculate electrostatic potentials of the diazepine core. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

What are the key structural features confirmed by crystallographic analysis?

Basic Research Question
X-ray data reveals a non-planar dibenzo[b,e][1,4]diazepine core with dihedral angles of 15.47° between N1-N2-C9-C8, indicating steric strain from the 4-fluorophenyl and 4-methoxyphenyl groups . The acetyl group at position 10 adopts a pseudoaxial conformation , critical for receptor binding.

How can reaction kinetics studies elucidate the mechanism of this compound’s synthesis?

Advanced Research Question
Perform stopped-flow NMR to track intermediate formation (e.g., nitroarene reduction steps). Use Eyring plot analysis to determine activation energy barriers. Compare rate constants under varying pH and solvent systems to identify rate-limiting steps .

How do fluorine and methoxy substituents influence the compound’s physicochemical properties?

Basic Research Question
The 4-fluorophenyl group enhances metabolic stability via C-F bond inertia, while the 4-methoxyphenyl moiety increases lipophilicity (logP ~2.8). These substituents also modulate π-π stacking in crystallographic packing, as seen in related structures .

What strategies mitigate data contradictions between theoretical and experimental spectral data?

Advanced Research Question
Reconcile discrepancies by:

  • Cross-validating NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09).
  • Repeating crystallography under cryogenic conditions to reduce thermal motion artifacts .
  • Applying multivariate analysis (e.g., PCA) to batch-processed HPLC-MS datasets .

What are the primary challenges in synthesizing the dibenzo[b,e][1,4]diazepine core?

Basic Research Question
Key challenges include regioselective ring closure (avoiding pyrrole byproducts) and stereochemical control at C3 and C11. Use microwave-assisted synthesis to accelerate cyclization and chiral auxiliaries to enforce enantiomeric purity .

How can molecular docking studies guide the design of derivatives for enhanced therapeutic potential?

Advanced Research Question
Screen derivatives with substituent variations (e.g., replacing 4-methoxyphenyl with 4-aminophenyl) against kinase targets. Calculate binding free energies (ΔG) and prioritize candidates with improved hydrogen-bonding networks (e.g., ΔG < −8 kcal/mol). Validate with MD simulations to assess stability .

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